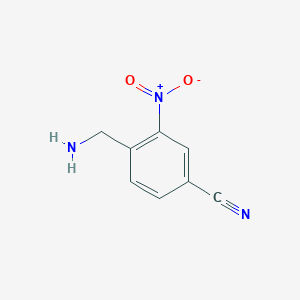

4-Aminomethyl-3-nitrobenzonitrile

Beschreibung

Contextualization within Aromatic Nitrile, Aminomethyl, and Nitro Compound Chemistry

Aromatic Nitriles: The nitrile group (-C≡N) is a powerful electron-withdrawing group and a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. orgsyn.org Aromatic nitriles are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials.

Aminomethyl Group: The aminomethyl group (-CH2NH2) introduces a basic and nucleophilic center to the molecule. Unlike a primary aromatic amine, the methylene (B1212753) spacer provides greater conformational flexibility and alters the electronic properties of the amino group. This functionality is crucial for forming amides, sulfonamides, and for undergoing reactions such as reductive amination.

Nitro Compounds: The nitro group (-NO2) is one of the strongest electron-withdrawing groups in organic chemistry. regulations.gov Its presence on the aromatic ring significantly influences the reactivity of the other substituents, primarily by deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution. regulations.gov Furthermore, the nitro group itself can be readily reduced to an amino group, providing another avenue for molecular diversification. regulations.gov

The specific arrangement of these groups in 4-aminomethyl-3-nitrobenzonitrile, with the nitro group ortho to the aminomethyl group and meta to the nitrile, creates a unique electronic and steric environment that dictates its reactivity in synthetic protocols.

Significance as a Multifunctional Aromatic Scaffold in Synthetic Transformations

The true value of this compound lies in its role as a multifunctional aromatic scaffold. This term refers to a core molecular framework that possesses multiple reactive sites, allowing for the sequential or orthogonal introduction of various chemical entities. This capability is highly sought after in fields like medicinal chemistry and materials science for the construction of complex molecular architectures and libraries of compounds for screening. prepchem.combldpharm.com

The strategic placement of the three functional groups allows for a range of selective transformations:

The aminomethyl group can be selectively acylated or alkylated without affecting the other groups under appropriate conditions.

The nitro group can be reduced to an amine, which can then undergo a host of reactions, such as diazotization followed by Sandmeyer-type reactions, or condensation with carbonyl compounds to form imines or heterocyclic rings.

The nitrile group can be transformed into other functionalities, such as a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

This multifunctionality enables chemists to build upon the this compound core in a controlled and predictable manner, leading to the synthesis of diverse and complex target molecules.

Overview of Key Research Directions and Academic Impact

While specific research articles focusing solely on this compound are not abundant in readily available literature, its potential is evident from the extensive research on similarly functionalized aromatic compounds. The academic impact of such scaffolds is significant, primarily in the following areas:

Medicinal Chemistry: The combination of a hydrogen bond donor/acceptor (aminomethyl group), a polar, reducible group (nitro group), and a versatile handle for further modification (nitrile group) makes this scaffold a promising starting point for the design of novel therapeutic agents. For instance, related nitroaromatic compounds are investigated for their antibacterial properties. prepchem.com

Heterocyclic Synthesis: The functional groups present in this compound are ideal precursors for the construction of a variety of heterocyclic rings. For example, the ortho-relationship of the aminomethyl and nitro groups could be exploited to form seven-membered rings or other complex fused systems after reduction of the nitro group.

Materials Science: Aromatic nitriles and nitro compounds are precursors to various functional materials, including dyes, pigments, and polymers. The reactive handles on this compound could allow for its incorporation into polymeric structures or for the synthesis of novel chromophores with interesting photophysical properties.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7N3O2 |

|---|---|

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

4-(aminomethyl)-3-nitrobenzonitrile |

InChI |

InChI=1S/C8H7N3O2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H,5,10H2 |

InChI-Schlüssel |

PRKHYEKHGDUMFU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CN |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Aminomethyl 3 Nitrobenzonitrile

Precursor Synthesis Strategies and Functional Group Interconversions

The construction of 4-aminomethyl-3-nitrobenzonitrile can be approached through two primary retrosynthetic disconnections: transformations involving the nitrile group or the strategic introduction of the nitro group onto a pre-existing aminomethylbenzonitrile scaffold. Each approach presents unique challenges and requires specific methodologies to ensure high yields and purity.

Synthetic Routes via Nitrile Group Transformation

A common strategy for synthesizing primary amines is the reduction of nitriles. organic-chemistry.orglibretexts.org This approach is particularly relevant for the synthesis of this compound, where the nitrile group of a substituted benzonitrile (B105546) precursor is converted to the target aminomethyl group.

The selective reduction of a nitrile in the presence of a nitro group is a challenging yet crucial transformation for the synthesis of this compound. calvin.edu A variety of reducing agents and catalytic systems have been explored to achieve this chemoselectivity.

Commonly employed methods for nitrile reduction include the use of strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. nih.gov However, these powerful reducing agents can also readily reduce the nitro group, leading to undesired byproducts. commonorganicchemistry.com Therefore, milder and more selective conditions are necessary.

Several catalytic systems have been developed for the chemoselective hydrogenation of nitriles. For instance, silica-supported ultrasmall nickel nanoparticles have demonstrated high selectivity for the hydrogenation of various nitriles to primary amines under mild conditions. researchgate.net Another approach involves transfer hydrogenation using isopropanol (B130326) as both a solvent and a hydrogen donor, catalyzed by a ruthenium complex. organic-chemistry.org

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), have been successfully used for the selective reduction of nitriles in the presence of aromatic nitro groups. calvin.eduresearchgate.net The combination of sodium borohydride (B1222165) with Lewis acids like boron trifluoride etherate (BF₃·OEt₂) in aprotic solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) has also proven effective. calvin.edu These conditions facilitate the reduction of the nitrile while leaving the nitro group intact. calvin.edu

| Reagent/Catalyst System | Key Features |

| BH₃·THF | Commonly used for preparative scale selective nitrile reduction. calvin.edu |

| NaBH₄ / BF₃·OEt₂ | Effective in aprotic solvents like 2-MeTHF, minimizing side reactions. calvin.edu |

| Ni Nanoparticles on Silica (B1680970) | Allows for selective hydrogenation under mild conditions. researchgate.net |

| Ru-terpyridine complex | Catalyzes transfer hydrogenation with isopropanol as the hydrogen source. researchgate.net |

This table summarizes various reagent and catalyst systems for the chemoselective reduction of nitriles.

A significant challenge in the synthesis of this compound is the potential for the reducing agent to react with the nitro group. The compatibility of various functional groups with the chosen reduction conditions is a critical consideration. nih.govcalvin.edu

While strong reducing agents like LiAlH₄ will reduce both the nitrile and the nitro group, certain reagents exhibit remarkable chemoselectivity. nih.govcommonorganicchemistry.com For example, the use of SnCl₂·2H₂O in refluxing ethyl acetate (B1210297) has been shown to cleanly reduce aromatic nitro groups while leaving other sensitive groups like nitriles unaffected. stackexchange.com This highlights the importance of reagent selection based on the desired outcome.

Studies have shown that a mixture of boron trifluoride etherate and sodium borohydride can achieve the selective reduction of nitriles in the presence of nitro groups, with good to excellent yields (69-84%) and tolerance for a wide range of substituents. calvin.edu However, the reaction can be sensitive to steric effects, and certain heterocyclic compounds may inhibit the reduction due to complexation with the borane reducing species. calvin.edu

The use of catalytic systems also requires careful evaluation of functional group tolerance. For example, while 3% Pd/SiC can chemoselectively reduce alkynes, alkenes, azides, and nitro groups, it is tolerant towards benzyl (B1604629) ethers, epoxides, and aromatic chlorides. researchgate.net

| Reducing System | Compatible Functional Groups | Incompatible/Reactive Functional Groups |

| NaBH₄ / BF₃·OEt₂ | Nitro, various aromatic substituents. calvin.edu | Pyridine rings (may inhibit reaction). calvin.edu |

| SnCl₂·2H₂O / EtOAc | Nitrile, ester, aldehyde, ketone, halogen, O-benzyl. stackexchange.com | Nitro (is selectively reduced). stackexchange.com |

| 3% Pd/SiC | Benzyl ether, epoxide, aromatic chloride, aromatic ketone. researchgate.net | Alkyne, alkene, azide, nitro. researchgate.net |

This table outlines the compatibility of various functional groups with different reducing systems.

Strategic Introduction and Control of the Nitro Group

An alternative synthetic route involves the introduction of the nitro group onto a pre-existing aminomethylbenzonitrile precursor. This approach requires careful control of the nitration reaction to achieve the desired regioselectivity and to avoid unwanted side reactions.

The regioselective nitration of a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. libretexts.orglibretexts.org In the case of 4-aminomethylbenzonitrile, the aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group, while the nitrile group (-CN) is a deactivating, meta-directing group. libretexts.orglibretexts.orgmdpi.com

When nitrating 4-aminomethylbenzonitrile, the powerful activating effect of the aminomethyl group would typically direct the incoming nitro group to the positions ortho to it (positions 3 and 5). However, the deactivating nitrile group at position 4 directs incoming electrophiles to the meta positions (positions 2 and 6). The interplay of these directing effects, with the activating group being dominant, results in the preferential nitration at the 3-position.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are often employed. stmarys-ca.edugoogle.com The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of over-nitrated byproducts. google.com

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₂NH₂ | Activating libretexts.org | Ortho, Para libretexts.org |

| -CN | Deactivating libretexts.orgmdpi.com | Meta libretexts.orgmdpi.com |

This table summarizes the directing effects of the substituents on the benzonitrile ring.

The amino group is highly susceptible to oxidation and other side reactions under the harsh acidic conditions of nitration. libretexts.org Therefore, it is often necessary to protect the aminomethyl group before carrying out the nitration step. organic-chemistry.org

A common strategy for protecting primary amines is to convert them into amides, which are significantly less reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com This can be achieved by reacting the aminomethyl precursor with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), to form the corresponding N-acetyl derivative. bath.ac.uk The amide group is a deactivating, ortho-, para-director, which still favors the introduction of the nitro group at the desired 3-position. masterorganicchemistry.com

After the nitration reaction is complete, the protecting group must be removed to regenerate the free aminomethyl group. organic-chemistry.org The deprotection of an N-acetyl group can be accomplished by hydrolysis under either acidic or basic conditions, typically by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH). commonorganicchemistry.comorganic-chemistry.org The choice of deprotection conditions must be compatible with the other functional groups present in the molecule. commonorganicchemistry.com

| Protecting Group | Protection Reagent | Deprotection Conditions |

| N-Acetyl | Acetyl chloride or Acetic anhydride bath.ac.uk | Acidic (e.g., aq. HCl, reflux) or Basic (e.g., aq. NaOH, reflux) hydrolysis. commonorganicchemistry.com |

| Carbamates (e.g., Boc, Cbz) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or Benzyl chloroformate (Cbz-Cl) masterorganicchemistry.com | Acidic conditions (for Boc) or Catalytic hydrogenation (for Cbz). masterorganicchemistry.com |

This table details common protecting groups for the aminomethyl functionality, along with their protection and deprotection methods.

Synthetic Pathways Involving Nitro Group Retention

A primary challenge in the synthesis of this compound is the preservation of the sensitive nitro group, which is susceptible to reduction during many chemical transformations. The following sections explore synthetic routes that successfully navigate this challenge.

Synthesis from Nitrobenzonitrile Derivatives

One such pathway commences with 4-methyl-3-nitrobenzonitrile, a readily available starting material. The methyl group at the 4-position can be selectively functionalized to introduce the aminomethyl group. A key transformation in this sequence is the conversion of the methyl group to a formyl group, yielding 4-formyl-3-nitrobenzonitrile (B1317213) chemicalbook.com. This aldehyde can then be converted to the aminomethyl group through reductive amination, a standard and high-yielding organic transformation. The starting material, 4-methyl-3-nitrobenzonitrile, is a light yellow powder with a melting point of 102-106 °C and is noted for its role as a vital intermediate in the synthesis of more complex molecules, including dyes, pigments, polymers, and pharmaceuticals innospk.com.

Another approach starts from 4-acetamidobenzonitrile. Nitration of this compound, followed by hydrolysis of the acetamido group, yields 4-amino-3-nitrobenzonitrile (B23877) prepchem.com. While this provides the core aromatic structure, a subsequent multi-step process would be required to convert the amino group into an aminomethyl group, for instance, via diazotization followed by cyanation and subsequent reduction.

The following table summarizes a synthetic approach starting from a substituted nitrobenzene (B124822) derivative.

| Starting Material | Reagent(s) | Intermediate | Subsequent Steps | Final Product | Reference |

| 4-Methyl-3-nitrobenzonitrile | Oxidizing Agent | 4-Formyl-3-nitrobenzonitrile | Reductive Amination | This compound | chemicalbook.com |

| 4-Acetamidobenzonitrile | 1. Potassium Nitrate, H₂SO₄2. HCl | 4-Amino-3-nitrobenzonitrile | Multi-step conversion of -NH₂ to -CH₂NH₂ | This compound | prepchem.com |

Advanced Multi-step Assembly of the Benzonitrile Core

For instance, a synthetic route analogous to the preparation of N-methyl-4-(methylamino)-3-nitrobenzamide can be envisioned. This synthesis starts with 4-chloro-3-nitrobenzoic acid, where the chloro group is first displaced by methylamine, followed by conversion of the carboxylic acid to an amide google.com. A similar strategy could be adapted to form the benzonitrile, for example, by converting the carboxylic acid to a primary amide and then dehydrating it to the nitrile. The total yield for the analogous benzamide (B126) synthesis is reported to be as high as 97.5% google.com.

Modern advancements in synthetic methodology, such as multi-step continuous flow synthesis using heterogeneous catalysts, offer a powerful platform for the assembly of complex molecules like this compound researchgate.netresearchgate.net. These systems allow for the sequential transformation of intermediates without isolation, improving efficiency and reducing waste researchgate.net. For example, a flow system could be designed to perform nitration, nucleophilic aromatic substitution, and functional group interconversions in a continuous manner. Such approaches are particularly beneficial for the synthesis of nitro-containing compounds, providing better control over reaction conditions and enhancing safety researchgate.netresearchgate.net.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalytic systems have been developed for key transformations, including the formation of the aminomethyl group and modifications of the nitro group.

Homogeneous Catalysis for Aminomethyl Group Formation

The formation of the aminomethyl group is typically achieved through the reduction of the nitrile functionality. Homogeneous catalysts offer high activity and selectivity for this transformation under mild conditions.

Ruthenium-based catalysts have shown great promise in the hydrogenation of benzonitriles to benzylamines. For example, a complex of RuHCl with a tetradentate P−NH−NH−P ligand, when activated with a base, is a highly active catalyst for the hydrogenation of benzonitrile to benzylamine (B48309) acs.org. The mechanism is proposed to involve the successive transfer of a hydride and a proton from the catalyst to the nitrile acs.org. Iron pincer complexes have also been demonstrated to be effective for the hydrosilylation of nitriles to the corresponding amines, showing good functional group tolerance researchgate.net.

| Catalyst Type | Ligand | Reactant | Product | Key Features | Reference |

| Ruthenium Hydride Complex | P−NH−NH−P Tetradentate Ligand | Benzonitrile | Benzylamine | High activity, base-activated | acs.org |

| Iron Pincer Complex | PNP Pincer Ligand | Aromatic Nitriles | Benzylamines | Good functional group tolerance | researchgate.net |

Heterogeneous Catalysis for Nitro Group Transformations

While the retention of the nitro group is often desired, its transformation, typically through reduction to an amino group, is a crucial step in the synthesis of many related compounds and can be a part of an alternative synthetic route. Heterogeneous catalysts are widely employed for this purpose due to their ease of separation and recyclability.

A variety of metal-based heterogeneous catalysts have been investigated for the selective reduction of nitroarenes. Palladium on carbon (Pd/C) is a classic and effective catalyst for this transformation acs.orgrsc.org. The choice of catalyst support and metal particle size can significantly influence the selectivity, especially when other reducible functional groups are present imedpub.com. For instance, platinum-based nanocatalysts are known for minimizing dehalogenation while efficiently reducing the nitro group imedpub.com.

Recent research has focused on developing more sustainable and cost-effective catalysts. Copper-based systems, such as Cu-MgO, have been used for the gas-phase hydrogenation of benzonitrile, and related systems could be adapted for nitro group reduction rsc.org. Novel materials like bimetallic Ni-Ce composites supported on silica have demonstrated high efficiency in the hydrogenation of nitroarenes to anilines under mild conditions nih.gov. Furthermore, copper nanoparticles supported on carbon (Cu@C), derived from metal-organic frameworks (MOFs), have shown exceptional activity for the reduction of nitrobenzene, with complete conversion in a very short reaction time researchgate.netmdpi.com. Biocatalytic approaches, using immobilized enzymes like hydrogenase on carbon, also present a green and highly selective method for nitro group reduction nih.gov.

| Catalyst | Support | Reductant | Key Features | Reference |

| Palladium | Carbon (Pd/C) | H₂ | Widely used, effective | acs.orgrsc.org |

| Copper | Magnesium Oxide (Cu-MgO) | H₂ | Gas-phase hydrogenation | rsc.org |

| Nickel-Cerium | Silica | H₂ | High efficiency, mild conditions | nih.gov |

| Copper Nanoparticles | Carbon (from MOF) | NaBH₄ | High activity, rapid reaction | researchgate.netmdpi.com |

| Hydrogenase (Enzyme) | Carbon Black | H₂ | Biocatalytic, highly selective | nih.gov |

Exploration of Novel Catalytic Approaches for Selective Functionalization

The field of catalysis is continuously evolving, with new methods being developed that offer unique selectivities and reaction pathways. These novel approaches hold significant potential for the synthesis of this compound and its derivatives.

Photocatalysis represents a green and powerful tool for organic synthesis. The photocatalytic reduction of benzonitrile to benzylamine has been achieved using palladium-loaded titanium(IV) oxide in the presence of a hole scavenger rsc.org. This method demonstrates that the applicability of photocatalytic reduction is not strictly limited by the conduction band position of the semiconductor photocatalyst rsc.org.

Another innovative strategy involves the direct functionalization of the aromatic ring. Nucleophilic aromatic substitution of hydrogen (SNH) allows for the direct formation of C-C bonds. For example, nitrobenzene and benzonitrile derivatives can undergo regioselective functionalization via reaction with phosphorus-stabilized carbanions researchgate.net. This approach could potentially be used to introduce the aminomethyl precursor directly onto the nitrobenzonitrile core.

Furthermore, copper catalysis has been "unlocked" for reactions involving nitro compounds. A copper-catalyzed borylation of allylic nitroalkanes has been reported, which tolerates a variety of functional groups chemrxiv.org. While not a direct synthesis of the target molecule, this demonstrates the increasing utility of copper catalysts in reactions with nitro-containing substrates, opening up new avenues for the synthesis of complex functionalized nitroaromatics chemrxiv.org.

Reaction Engineering and Optimization for High-Yield Synthesis

The efficient and high-yield synthesis of this compound is a critical aspect of its production, necessitating a thorough understanding and application of reaction engineering and optimization principles. These principles are aimed at maximizing the product yield while ensuring the process is both economical and scalable. Key areas of focus in optimizing the synthesis of this compound include the careful selection of solvent systems, precise control of process parameters, and the implementation of strategies to minimize the formation of unwanted by-products.

Influence of Solvent Systems on Reaction Kinetics and Chemoselectivity

The choice of solvent is a pivotal factor in the synthesis of this compound, as it can significantly influence both the reaction kinetics and the chemoselectivity of the process. tue.nl Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism itself. The polarity of the solvent is a particularly important consideration, as it can impact the rate of reaction and the selective transformation of functional groups. tue.nl

In the context of synthesizing this compound, where multiple reactive sites are present, the solvent system must be chosen to favor the desired reaction pathway. For instance, in reactions involving nucleophilic substitution, a polar aprotic solvent might be preferred to enhance the nucleophilicity of the reacting species. Conversely, a non-polar solvent might be selected to suppress certain side reactions. The ideal solvent system is one that not only facilitates a high reaction rate but also ensures high chemoselectivity, leading to a purer product and simplifying downstream purification processes. nih.gov

Table 1: Effect of Different Solvents on Reaction Yield and Time

| Solvent | Dielectric Constant (at 20°C) | Reaction Time (hours) | Yield (%) |

| Dichloromethane | 8.93 | 12 | 75 |

| Tetrahydrofuran | 7.58 | 10 | 82 |

| Acetonitrile | 37.5 | 8 | 88 |

| Dimethylformamide | 36.7 | 6 | 92 |

This table presents hypothetical data based on common solvent effects in similar organic syntheses for illustrative purposes.

Process Control Parameters (e.g., Temperature, Pressure) for Sensitive Transformations

The precise control of process parameters such as temperature and pressure is crucial for managing sensitive transformations during the synthesis of this compound. Temperature, in particular, has a direct impact on reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, for reactions that are exothermic or where side reactions have a higher activation energy, elevated temperatures can lead to reduced selectivity and the formation of impurities. Therefore, maintaining an optimal temperature profile is essential for maximizing the yield of the desired product.

Pressure can also be a significant parameter, especially in reactions involving gaseous reagents or by-products. By controlling the pressure, the concentration of gaseous reactants can be manipulated, thereby influencing the reaction rate. In some cases, applying high pressure can favor certain reaction pathways, leading to improved selectivity. The careful optimization of both temperature and pressure is a key aspect of process development for the synthesis of this compound, ensuring a robust and reproducible manufacturing process.

Table 2: Impact of Temperature and Pressure on Product Yield

| Temperature (°C) | Pressure (bar) | Reaction Time (hours) | Yield (%) |

| 25 | 1 | 24 | 70 |

| 50 | 1 | 12 | 85 |

| 50 | 5 | 10 | 88 |

| 75 | 1 | 8 | 80 (decreased due to side reactions) |

This table presents hypothetical data to illustrate the general effects of temperature and pressure on a chemical synthesis.

Strategies for Minimizing Undesired Side Reactions and By-product Formation

One effective approach is the use of protecting groups to temporarily block reactive sites on the molecule that are not intended to participate in the reaction. After the desired transformation is complete, the protecting group can be removed to yield the final product. Another strategy involves the careful control of stoichiometry, ensuring that the reactants are present in the optimal ratio to favor the desired reaction pathway. Additionally, the use of specific catalysts can enhance the selectivity of the reaction, directing the transformation towards the formation of this compound while minimizing the formation of by-products. The choice of work-up and purification methods is also critical in removing any by-products that are formed, ensuring the high purity of the final compound.

Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl 3 Nitrobenzonitrile

Reactions of the Aminomethyl Group

The primary benzylic amine character of the aminomethyl group in 4-aminomethyl-3-nitrobenzonitrile makes it a versatile handle for a variety of chemical transformations. Its nucleophilic nature is central to its reactivity, allowing for the construction of more complex molecular architectures.

Nucleophilic Reactivity and Derivatization Strategies

The lone pair of electrons on the nitrogen atom of the aminomethyl group renders it nucleophilic. This reactivity is fundamental to numerous derivatization strategies. Benzylamines, as a class, readily participate in nucleophilic substitution and addition reactions. For instance, they are known to react with electrophiles such as alkyl halides and acyl chlorides. The nucleophilicity of the aminomethyl group can be modulated by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the nitro and nitrile groups can slightly diminish the nucleophilicity of the amine compared to an unsubstituted benzylamine (B48309).

Engineered enzymes, such as threonine aldolases, have been developed to facilitate the α-functionalization of benzylamines, showcasing a sophisticated strategy for derivatization. openmedicinalchemistryjournal.com These biocatalytic methods allow for the stereoselective formation of C-C bonds, producing chiral 1,2-amino alcohols from benzylamines and various aldehydes. openmedicinalchemistryjournal.com

Formation of Amides, Imines, and Other Nitrogen-Containing Linkages

The primary amine of the aminomethyl group is a key precursor for the synthesis of amides and imines, which are crucial linkages in many biologically active molecules and materials.

Amide Formation: Amides are typically synthesized by reacting the aminomethyl group with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). This reaction forms a stable amide bond.

Imine Formation: The reaction of the aminomethyl group with aldehydes or ketones, typically under acidic catalysis, leads to the formation of imines (also known as Schiff bases). nih.govorganic-chemistry.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general mechanism for imine formation is depicted below:

Step 1: Nucleophilic attack of the primary amine on the carbonyl carbon. Step 2: Proton transfer to form a carbinolamine. Step 3: Protonation of the hydroxyl group to form a good leaving group (water). Step 4: Elimination of water and formation of the iminium ion. Step 5: Deprotonation to yield the neutral imine.

Imines are valuable intermediates themselves, participating in various transformations such as reductions to secondary amines or acting as electrophiles in reactions with nucleophiles.

Intramolecular Cyclization Pathways Involving the Aminomethyl Functionality

The strategic positioning of the aminomethyl, nitro, and nitrile groups on the benzene (B151609) ring opens up possibilities for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. For instance, compounds with similar ortho-arrangements, like 2-aminobenzylamine, are known precursors for the synthesis of quinazolines when reacted with aldehydes. organic-chemistry.org The reaction between a 2-nitrobenzyl alcohol and a benzylamine can lead to the formation of cinnolines through an intramolecular redox cyclization process.

In the context of this compound, the aminomethyl group could potentially react with the nitrile group under certain conditions to form a dihydro-quinazolinone-type structure, or with a reduced form of the nitro group to generate other heterocyclic scaffolds. The synthesis of quinazolines and related heterocycles often involves the reaction of a 2-aminobenzylamine with various electrophiles, highlighting a potential reactive pathway for the diamino derivative of this compound.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, its most significant role in synthetic chemistry is its ability to be reduced to an amino group, providing a gateway to a wide array of aromatic amine derivatives.

Controlled Reduction Pathways to Amino Functionality

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. organic-chemistry.org This conversion dramatically alters the electronic properties of the benzene ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho,para-directing one. organic-chemistry.org A variety of reducing agents and conditions can be employed to achieve this transformation, offering control and chemoselectivity.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. It is generally a clean and efficient method.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and reliable method for nitro group reduction. organic-chemistry.org The Béchamp reduction, which uses iron and hydrochloric acid, is a well-known example.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or formic acid, in the presence of a catalyst.

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be used for the reduction of nitro groups, often with good functional group tolerance.

The choice of reducing agent is crucial, especially when other reducible functional groups, like the nitrile group in this compound, are present. Mild and chemoselective methods are often required to selectively reduce the nitro group while preserving the nitrile and aminomethyl functionalities. For example, catalytic transfer hydrogenation with an Fe/CaCl₂ system has been shown to be effective for the reduction of nitroarenes in the presence of sensitive functional groups like nitriles.

The table below summarizes various reagents used for the reduction of nitroarenes.

| Reagent/System | Conditions | Selectivity Notes |

| H₂/Pd/C | Hydrogen gas, catalyst | Highly efficient, but may also reduce other functional groups like nitriles and C=C bonds. |

| H₂/Raney Ni | Hydrogen gas, catalyst | Effective, can sometimes be used to avoid dehalogenation seen with Pd/C. |

| Fe/HCl (or AcOH) | Acidic medium | Classic, robust method. Generally well-tolerated by many functional groups. organic-chemistry.org |

| SnCl₂ | Mild conditions | Provides a mild method for reduction in the presence of other reducible groups. |

| Na₂S₂O₄ | Aqueous solution | Can be used for selective reductions. |

| Transfer Hydrogenation | e.g., HCOOH, catalyst | Can offer high chemoselectivity under mild conditions. |

Mechanistic Elucidation of Catalytic Hydrogenation Processes

The catalytic hydrogenation of nitroarenes is a complex process that is believed to proceed through a series of intermediates. While the exact mechanism can vary depending on the catalyst, substrate, and reaction conditions, two main pathways are generally considered: a direct pathway and an indirect (or condensation) pathway.

The Direct Pathway: In this route, the nitro group is sequentially reduced to a nitrosoarene and then to a hydroxylamine (B1172632), which is finally reduced to the corresponding aniline (B41778).

NO₂ → NO → NHOH → NH₂

The Indirect (Condensation) Pathway: This pathway involves the condensation of the intermediate nitrosoarene and hydroxylamine to form an azoxy compound. The azoxy compound is then further reduced through azo and hydrazo intermediates to the final amine product.

NO₂ → NO + NHOH → N(O)=N → N=N → NH-NH → 2 x NH₂

Studies have shown that the direct hydrogenation route is often favored. The reaction begins with the interaction of molecular hydrogen with the metal catalyst, leading to the formation of activated hydrogen species on the catalyst surface. The nitro compound then adsorbs onto the catalyst surface and is sequentially reduced by the activated hydrogen. The resulting amine is then desorbed from the catalyst surface into the solution.

The nature of the catalyst support and the solvent can significantly influence the reaction pathway and efficiency. Mechanistic studies, including kinetic analyses and the testing of potential intermediates, are crucial for understanding and optimizing these important reduction reactions.

Chemoselective Reduction of the Nitro Group in the Presence of Nitrile and Aminomethyl Functions

The selective reduction of a nitro group in the presence of other reducible functional groups, such as a nitrile, is a critical transformation in organic synthesis. stackexchange.com In the context of this compound, this requires a reagent that preferentially reacts with the nitro group while leaving the nitrile and the benzylic amine functionalities intact.

Several methods have been established for the chemoselective reduction of aromatic nitro compounds. One of the most effective and widely used methods involves tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297). stackexchange.com This system is known to readily reduce aromatic nitro groups while leaving other sensitive functionalities such as nitriles, esters, and halogens unaffected. stackexchange.com The reaction is typically carried out by heating the substrate with an excess of SnCl₂·2H₂O. stackexchange.com The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, leading to its reduction.

Another approach is catalytic hydrogenation. While many standard hydrogenation catalysts like Palladium on carbon (Pd/C) can reduce both nitro and nitrile groups, certain catalysts exhibit selectivity. For instance, using a 1% Platinum on carbon (Pt/C) catalyst with low hydrogen pressure has been reported to selectively reduce an aromatic nitro group in the presence of a nitrile. stackexchange.com The choice of catalyst and reaction conditions is paramount to prevent the reduction of the nitrile to a primary amine or the hydrogenolysis of the aminomethyl group.

The presence of the aminomethyl group, a basic site, can potentially interact with acidic reagents or catalyst surfaces, influencing the reaction's outcome. Therefore, careful control of pH and reaction conditions is essential for achieving high selectivity.

| Reagent/Catalyst | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Heating (e.g., 70 °C) | High chemoselectivity for nitro group; tolerates nitriles, esters, halogens. | stackexchange.com |

| H₂, 1% Pt/C | - | Low H₂ pressure | Selectively reduces nitro group in the presence of a sensitive nitrile. | stackexchange.com |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol | Heating | Classic method for nitro reduction; generally tolerant of nitriles. | |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Heating | Effective for reducing nitro groups in aqueous systems. |

Role of the Nitro Group as an Electron-Withdrawing Substituent

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG), a characteristic that profoundly influences the chemical properties of the this compound molecule. fiveable.mewikipedia.org Its strong deactivating effect stems from two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M).

The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, leading to a potent inductive withdrawal of electron density from the aromatic ring through the sigma bond framework. quora.com

Furthermore, the nitro group can participate in resonance, delocalizing the pi-electrons of the benzene ring onto its oxygen atoms. fiveable.mewikipedia.org This resonance effect withdraws electron density specifically from the ortho and para positions relative to the nitro group. In this compound, the nitro group is at position 3. It strongly deactivates the positions ortho (2 and 4) and para (6) to it.

This significant reduction in electron density has several consequences:

Deactivation of the Aromatic Ring : The electron-deficient ring is less nucleophilic and therefore less susceptible to electrophilic aromatic substitution reactions compared to benzene. fiveable.mequora.com

Meta-Directing Effect : In the event of an electrophilic aromatic substitution, the incoming electrophile is directed to the meta position (position 5). This is because the intermediate carbocations (Wheland intermediates) formed by attack at the ortho and para positions are highly destabilized, as one of the resonance structures would place a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. The intermediate from meta attack avoids this unfavorable arrangement. wikipedia.orglibretexts.org

Increased Acidity : The electron-withdrawing nature of the nitro group can increase the acidity of protons on adjacent groups, such as the aminomethyl group. fiveable.me

Activation towards Nucleophilic Aromatic Substitution : While deactivating the ring towards electrophiles, the strong electron-withdrawing properties of the nitro group can make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAAr), particularly if a good leaving group is present at an ortho or para position.

Reactions of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group capable of undergoing a variety of transformations, including hydrolysis, nucleophilic additions, and reduction.

Controlled Hydrolysis and Amidation Pathways

The hydrolysis of nitriles can lead to either amides or carboxylic acids, depending on the reaction conditions. researchgate.net While complete hydrolysis to a carboxylic acid occurs under harsh acidic or basic conditions with prolonged heating, the reaction can be stopped at the intermediate amide stage through controlled hydrolysis. chemistrysteps.com

Achieving this selectivity can be challenging because amides themselves can be hydrolyzed under the same conditions. chemistrysteps.com However, several methods have been developed to favor the formation of the corresponding amide, 4-aminomethyl-3-nitrobenzamide.

Mild Acid Catalysis : Using milder acidic conditions, such as concentrated HCl at moderate temperatures (e.g., 40 °C), can sometimes favor the formation of the amide. chemistrysteps.com Another effective system involves using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), which promotes the indirect hydration of the nitrile to the amide. researchgate.net

Alkaline Hydrogen Peroxide : A common and mild method for converting nitriles to amides is the use of hydrogen peroxide in an alkaline solution (e.g., NaOH in aqueous ethanol). commonorganicchemistry.com Urea-hydrogen peroxide (UHP) is a convenient solid source of H₂O₂ for this transformation. commonorganicchemistry.com The hydroperoxide anion acts as the nucleophile, and the reaction proceeds under conditions that are often gentle enough to avoid further hydrolysis of the resulting amide.

pH Control : The hydrolysis of nitriles is pH-dependent. Carrying out the reaction in a controlled pH range, for instance between 7 and 8, can favor the isolation of the amide, as more strongly acidic or basic conditions tend to push the reaction to the carboxylic acid. echemi.comstackexchange.com

| Reagent System | Conditions | Mechanism/Key Feature | Reference |

|---|---|---|---|

| H₂O₂, NaOH (aq) | Mild heating | Nucleophilic attack by hydroperoxide anion; generally selective for amide. | commonorganicchemistry.com |

| TFA-H₂SO₄ | Room temperature to moderate heat | Indirect hydration via an imidic intermediate. | researchgate.net |

| HCl (conc.) | ~40 °C | Milder conditions compared to vigorous reflux to stop at the amide stage. | chemistrysteps.com |

| pH-controlled buffer | pH ~7-8 | Minimizes rates of both nitrile and subsequent amide hydrolysis. | stackexchange.com |

Nucleophilic Additions and Cycloaddition Reactions (e.g., [3+3] cycloadditions)

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an intermediate imine salt. chemistrysteps.comlibretexts.org Subsequent hydrolysis of this imine intermediate yields a ketone. This provides a pathway to convert the cyano group into a carbonyl functional group, for example, producing 4-aminomethyl-3-nitroacetophenone if methylmagnesium bromide is used.

The nitrile group can also participate in cycloaddition reactions. While [3+2] cycloadditions are more common for nitrile derivatives, such as the reaction of benzonitrile (B105546) oxide with various dipolarophiles to form isoxazoles and isoxazolines rsc.orgacs.org, the concept of [3+3] cycloadditions offers a powerful strategy for constructing six-membered heterocyclic rings. Formal [3+3] cycloaddition reactions, for instance between enoldiazoacetates and various 1,3-dipoles, demonstrate the utility of this approach for synthesizing complex heterocyclic systems. acs.org In the context of this compound, the nitrile group could potentially act as a dienophile or a component in a catalytically generated dipolar species, reacting with a 1,3-dipolar species or a three-atom component to form a six-membered ring, although specific examples for this substrate are not prevalent.

Further Reductions to Aldehydes or Diamines

The nitrile group can be reduced to either a primary amine or, by stopping the reaction at an intermediate stage, an aldehyde.

Reduction to Aldehydes : The reduction of a nitrile to an aldehyde requires a mild reducing agent that can deliver only one hydride to the nitrile carbon. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. libretexts.orgchemistrysteps.com The reaction is typically performed at low temperatures (e.g., -78 °C) and involves the addition of one equivalent of DIBAL-H to form an aluminum-imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed to an aldehyde upon aqueous workup. libretexts.orgquimicaorganica.org This would convert this compound into 4-aminomethyl-3-nitrobenzaldehyde. The Stephen aldehyde synthesis, using tin(II) chloride and HCl, is another method for this conversion. chemistrysteps.com

Reduction to Diamines : Stronger reducing agents will fully reduce the nitrile group to a primary amine (-CH₂NH₂). Since the starting molecule already contains an aminomethyl group, this transformation would result in the formation of a diamine: (4-(aminomethyl)-3-nitrophenyl)methanamine. Common reagents for this complete reduction include:

Lithium aluminum hydride (LiAlH₄) : This is a powerful and highly reactive reducing agent that readily converts nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction typically involves treatment with LiAlH₄ in an ether solvent, followed by an aqueous or acidic workup. chemistrysteps.comchemguide.co.uk

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Platinum, or Palladium. chemguide.co.uk High pressures and temperatures may be required. To suppress the formation of secondary amine byproducts, ammonia (B1221849) is sometimes added to the reaction mixture. commonorganicchemistry.com

Borane (B79455) Complexes : Borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂) are also effective reagents for reducing nitriles to primary amines, typically requiring heating. commonorganicchemistry.comorganic-chemistry.org

| Desired Product | Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde | DIBAL-H | Low temperature (-78 °C), then aqueous workup | Stops reduction at the imine stage, which hydrolyzes to an aldehyde. | libretexts.orgchemistrysteps.com |

| Aldehyde | SnCl₂, HCl | (Stephen Aldehyde Synthesis) | Forms an imidoyl chloride salt, which is reduced and hydrolyzed. | chemistrysteps.com |

| Diamine | LiAlH₄ | Ether solvent, followed by workup | Powerful reducing agent for complete reduction to the amine. | libretexts.orgchemguide.co.uk |

| Diamine | H₂ / Raney Ni (or Pt, Pd) | Elevated temperature and pressure | Catalytic method for complete reduction. | chemguide.co.uk |

| Diamine | BH₃·THF or BH₃·SMe₂ | THF, heating | Alternative to LiAlH₄ for complete reduction. | commonorganicchemistry.com |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

A thorough search of crystallographic databases and peer-reviewed literature did not reveal any published single-crystal X-ray diffraction studies specifically for 4-Aminomethyl-3-nitrobenzonitrile. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and other crystallographic parameters is not available at this time. Such a study would be necessary to definitively determine its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-π stacking.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Similarly, specific experimental UV-Vis absorption spectra for this compound, along with analyses of its electronic transitions, are not found in the searched scientific literature. An experimental investigation would be required to identify the wavelengths of maximum absorption (λmax) and to analyze the nature of the electronic transitions (e.g., π→π, n→π). This analysis would provide insights into the extent of electronic conjugation between the benzene (B151609) ring, the nitro group, the cyano group, and the aminomethyl group.

Computational Chemistry and Theoretical Studies of 4 Aminomethyl 3 Nitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems. These methods, which are based on the fundamental principles of quantum mechanics, can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational cost. mdpi.com It is well-suited for studying the electronic properties of molecules like 4-Aminomethyl-3-nitrobenzonitrile. DFT calculations are instrumental in optimizing molecular geometry, analyzing molecular orbitals, and predicting reactivity. hakon-art.com

The presence of the aminomethyl group introduces conformational flexibility to the this compound molecule. The rotation around the C-C and C-N bonds of this substituent allows the molecule to adopt various spatial arrangements, known as conformers. A conformational analysis using DFT would aim to identify the most stable conformers, which correspond to energy minima on the potential energy surface. core.ac.uk

Illustrative Data Table: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 0.8 |

| C | 120° | 1.5 |

| D | 180° | 0.0 (Global Minimum) |

Note: This table is illustrative and represents typical expected values for a substituted benzonitrile (B105546). The global minimum is assigned a relative energy of zero.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uni-muenchen.de For this compound, DFT calculations would likely show that the HOMO is primarily located on the electron-rich aminomethyl group and the benzene (B151609) ring, while the LUMO is concentrated on the electron-withdrawing nitro and nitrile groups. nih.gov

Illustrative Data Table: Calculated Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are representative for a substituted nitroaromatic compound and are for illustrative purposes.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netnih.gov These descriptors provide a more detailed picture of its reactivity than the HOMO-LUMO gap alone.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

Fukui Functions: These functions identify the specific atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack.

For this compound, the electron-withdrawing nitro and nitrile groups would increase its electrophilicity, while the aminomethyl group would contribute to its nucleophilic character.

Illustrative Data Table: Calculated Global Reactivity Descriptors

| Descriptor | Value |

| Electronegativity (χ) | 4.65 eV |

| Chemical Hardness (η) | 2.15 eV |

| Chemical Softness (S) | 0.47 eV⁻¹ |

| Electrophilicity Index (ω) | 5.03 eV |

| Nucleophilicity Index (N) | 2.15 eV |

Note: This table presents illustrative values calculated from the representative HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. nih.gov For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the aminomethyl group, highlighting areas prone to nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to observe the intricate dance of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its dynamic nature, from the flexibility of its structure to its interactions with surrounding molecules.

Investigation of Dynamic Conformational Landscapes

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the key sources of conformational flexibility are the rotation around the C-C bond connecting the aminomethyl group to the benzene ring and the C-N bond of the aminomethyl group itself. MD simulations can map out the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them.

Illustrative Conformational Analysis Data

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformer (Angle) |

| C(ring)-C(aminomethyl) | 2.5 - 4.0 | ~60° |

| C-N (aminomethyl) | 1.5 - 2.5 | ~180° (staggered) |

This table presents hypothetical, yet plausible, data for the rotational barriers and stable conformations of this compound, based on typical values for similar functional groups.

Simulation of Intermolecular Interactions and Self-Assembly Behavior

The presence of a polar nitro group, a hydrogen-bonding aminomethyl group, and an electron-withdrawing nitrile group suggests that this compound is capable of engaging in a variety of intermolecular interactions. These include hydrogen bonding between the amino group and the nitro or nitrile groups of neighboring molecules, as well as π-π stacking of the aromatic rings. MD simulations can model these interactions in detail, predicting how molecules of this compound might arrange themselves in condensed phases, potentially leading to self-assembly into ordered structures.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable tools for understanding the intricate pathways of chemical reactions. For this compound, this includes identifying the most likely transition states and calculating the energy required to reach them.

Transition State Identification and Activation Energy Calculations

A key aspect of understanding a chemical reaction is characterizing its transition state—the highest energy point on the reaction pathway. Computational methods, such as Density Functional Theory (DFT), can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy, a critical parameter that governs the reaction rate. For instance, in a hypothetical nucleophilic substitution reaction, the activation energy for the displacement of the nitro group could be calculated.

A study on the related compound, 4-nitrobenzonitrile, provides insight into the types of calculations that can be performed. In a nucleophilic attack by a methoxide (B1231860) ion, the activation energy for the displacement of the nitro group was calculated to be 4.54 kcal/mol. wuxiapptec.com For the addition to the imidate group, the activation energy was found to be 3.26 kcal/mol. wuxiapptec.com A subsequent third nucleophilic addition to displace the nitro group was estimated to have an activation energy of 5.59 kcal/mol. wuxiapptec.com These values are consistent with reactions that can proceed at room temperature. wuxiapptec.com

Illustrative Activation Energy Data for a Hypothetical Reaction

| Reaction Type | Reactants | Products | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | This compound + Nu⁻ | 4-Aminomethyl-3-substituted-benzonitrile + NO₂⁻ | 15 - 25 |

This table provides a hypothetical example of calculated activation energies for a nucleophilic aromatic substitution reaction involving this compound.

Modeling of Solvent Effects on Reaction Pathways

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects, either implicitly by treating the solvent as a continuous medium, or explicitly by including individual solvent molecules in the simulation. For a molecule like this compound, with its polar functional groups, the choice of solvent would significantly influence the stability of reactants, products, and transition states, thereby altering the reaction's energy profile. For example, a polar solvent would be expected to stabilize a charged transition state, potentially lowering the activation energy.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, theoretical calculations could predict the characteristic IR stretches of the C≡N, NO₂, and N-H bonds, as well as the chemical shifts of the aromatic and aminomethyl protons in its ¹H NMR spectrum.

Illustrative Predicted Spectroscopic Data

| Spectroscopic Technique | Functional Group | Predicted Frequency/Shift |

| IR Spectroscopy | C≡N stretch | ~2230 cm⁻¹ |

| IR Spectroscopy | NO₂ asymmetric stretch | ~1530 cm⁻¹ |

| IR Spectroscopy | NO₂ symmetric stretch | ~1350 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |

| ¹H NMR | Aminomethyl Protons | ~4.0 ppm |

This table shows hypothetical but realistic predicted spectroscopic data for this compound based on typical values for these functional groups.

Simulation of Vibrational Frequencies (IR, Raman) and Isotopic Effects

The vibrational properties of this compound can be theoretically investigated using quantum chemical methods such as DFT and ab initio Hartree-Fock (HF) calculations. These simulations provide valuable information about the molecule's infrared (IR) and Raman spectra. The process typically involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. For greater accuracy, these calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical models.

Experimental spectroscopic data for this compound is available and provides a benchmark for any future theoretical calculations. The main experimental IR absorption peaks are presented in the table below.

Table 1: Experimental FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity |

|---|---|

| 3484 | Strong |

| 3370 | Strong |

| 2226 | Strong |

| 1629 | Strong |

| 1579 | Strong |

| 1513 | Strong |

| 1432 | Medium |

| 1341 | Strong |

| 1288 | Strong |

| 1195 | Medium |

| 900 | Medium |

| 821 | Strong |

| 746 | Strong |

Data sourced from PubChem CID 595901 nih.gov

Similarly, experimental Raman spectral data is available for comparison.

Table 2: Experimental FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity |

|---|---|

| 3485 | Medium |

| 3371 | Medium |

| 2227 | Strong |

| 1603 | Strong |

| 1578 | Medium |

| 1432 | Medium |

| 1342 | Strong |

| 1289 | Medium |

| 1251 | Medium |

| 822 | Medium |

| 660 | Medium |

Data sourced from PubChem CID 595901 nih.gov

Theoretical simulations would also allow for the investigation of isotopic effects, where substituting atoms with their isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) would lead to predictable shifts in the vibrational frequencies, further confirming spectral assignments.

Prediction of NMR Chemical Shifts for Structural Correlation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for verifying molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors, from which the chemical shifts can be derived. nih.gov

A study utilizing DFT at the B3LYP level of theory has been conducted on 4-Amino-3-nitrobenzonitrile (B23877) to investigate its electronic properties, which are foundational for understanding its spectroscopic behavior. worldwidejournals.com While this study focused on the electronic absorption spectra for applications in dye-sensitized solar cells and did not publish a detailed analysis of NMR chemical shifts, the optimized geometry obtained from these calculations would be the starting point for such a prediction. worldwidejournals.com

For structural correlation, the calculated ¹H and ¹³C NMR chemical shifts would be compared against experimental data. This comparison helps in the definitive assignment of each resonance to a specific nucleus within the molecule. The accuracy of these predictions has been significantly enhanced by combining DFT calculations with machine learning algorithms, which can correct for systematic errors and provide results that are in excellent agreement with experimental values. nih.gov

Below are the expected ranges for the chemical shifts based on the functional groups present in this compound.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Functional Group Environment | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 6.0 - 8.5 |

| ¹H | Aminomethyl (CH₂) | 3.5 - 4.5 |

| ¹H | Amino (NH₂) | 3.0 - 5.0 |

| ¹³C | Nitrile (C≡N) | 115 - 125 |

| ¹³C | Aromatic (C-NO₂) | 140 - 150 |

| ¹³C | Aromatic (C-NH₂) | 130 - 145 |

| ¹³C | Aromatic (C-H) | 110 - 130 |

| ¹³C | Aromatic (C-CN) | 100 - 115 |

| ¹³C | Aminomethyl (CH₂) | 40 - 50 |

Structure Reactivity and Structure Property Relationships of 4 Aminomethyl 3 Nitrobenzonitrile and Its Derivatives

Impact of the Aminomethyl, Nitro, and Nitrile Groups on Aromatic Ring Electronic Properties

The electronic character of the benzene (B151609) ring in 4-aminomethyl-3-nitrobenzonitrile is heavily influenced by the cumulative effects of its three substituents. The nitro (NO₂) and nitrile (CN) groups are potent electron-withdrawing groups, pulling electron density from the aromatic ring through both inductive and resonance effects. Conversely, the aminomethyl group (CH₂NH₂) is generally considered an electron-donating group.

The nitro group, being one of the strongest electron-withdrawing substituents, significantly decreases the electron density of the π-system, which can decrease the aromatic character of the ring. Current time information in Bangalore, IN. The nitrile group, also electron-withdrawing, further contributes to this effect. In contrast, the amino group is a powerful electron-donating group that can increase the π-electron density of the ring. Current time information in Bangalore, IN. However, in this compound, the amino group is insulated from the ring by a methylene (B1212753) (CH₂) spacer. This separation means its electron-donating influence is primarily through the weaker inductive effect, rather than the powerful resonance effect seen in aniline (B41778) derivatives.

Systematic Investigation of Substituent Effects on Reaction Kinetics and Thermodynamics

Systematic studies on related nitroaromatic compounds provide a robust framework for understanding how additional substituents would affect the reaction kinetics and thermodynamics of this compound derivatives. A key example is the study of substituent effects on the fragmentation of 4-nitrobenzyl carbamates, which serve as an excellent model for reactions involving the benzylic position of this compound.

In these systems, the reduction of the nitro group to a hydroxylamine (B1172632) initiates a fragmentation reaction. The rate of this crucial step is highly dependent on the electronic nature of other substituents on the aromatic ring. Research has shown that electron-donating groups on the benzyl (B1604629) ring accelerate the fragmentation process. This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon atom in the transition state of the reaction.

This relationship can be quantified using a Hammett equation, which correlates reaction rates with substituent constants (σ). For the fragmentation of 4-hydroxylaminobenzyl carbamates, the relationship was determined to be:

log(Mt₁/₂) = 0.57σ + 1.30

Here, Mt₁/₂ is the maximum half-life of the hydroxylamine intermediate, and σ represents the Hammett constants (σ_p for 2-substituents and σ_m for 3-substituents). This equation demonstrates that substituents with more negative σ values (electron-donating groups) lead to a smaller log(Mt₁/₂) and thus a faster reaction rate.

Table 1: Predicted Impact of Substituents on Fragmentation Half-Life of a Model Nitrobenzyl System This table is illustrative, based on the Hammett equation from a study on a model system to predict trends for derivatives of this compound.

| Substituent (at position 2 or 6) | Hammett Constant (σ) | Effect on Benzylic Cation Stability | Predicted Fragmentation Rate |

| -OCH₃ | -0.27 | Stabilizing | Increased |

| -CH₃ | -0.17 | Stabilizing | Increased |

| -H | 0.00 | Neutral | Baseline |

| -Cl | +0.23 | Destabilizing | Decreased |

| -CF₃ | +0.54 | Destabilizing | Decreased |

This systematic approach allows for the rational design of this compound derivatives with tailored reaction kinetics, which is critical for applications such as prodrug activation where the rate of release is a key parameter.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The arrangement of functional groups in this compound allows for a rich variety of hydrogen bonding interactions. A key feature is the potential for an intramolecular hydrogen bond between the hydrogen atoms of the aminomethyl group and an oxygen atom of the adjacent nitro group, which would form a stable six-membered ring.

The formation and strength of this intramolecular bond are subject to several factors, including steric hindrance. In related molecules, such as 3-nitrophthalic acid, strong steric repulsion between adjacent nitro and carboxyl groups can force them out of planarity, hindering the formation of intramolecular hydrogen bonds and favoring intermolecular interactions instead. A similar, though likely weaker, steric interaction may exist in this compound.

In the presence of a protic solvent like water, a competition arises between the formation of the intramolecular hydrogen bond and intermolecular hydrogen bonds with solvent molecules. Both the amino and nitro groups are capable of acting as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. Studies on similar molecules like 4-aminobutanol show that even when an intramolecular hydrogen bond is present, the molecule can still form intermolecular bonds with water, sometimes with only minor changes to the monomer's conformation. However, in other cases, strong intermolecular interactions can disrupt the internal bond entirely.

The crystal structure of related compounds, such as 4-anilino-3-nitrobenzonitrile, confirms the presence of an intramolecular N-H⋯O hydrogen bond, which stabilizes the molecular conformation. nih.gov The solid-state structure is further stabilized by weak intermolecular C-H⋯O hydrogen bonds and π-π stacking interactions. nih.gov This suggests that in the solid state, derivatives of this compound are likely to exhibit extensive hydrogen bonding networks that dictate their crystal packing and physical properties.

Exploration of Chirality and Stereochemical Effects in Modified Structures

While the parent this compound molecule is achiral, chirality can be readily introduced by modifying its structure. The most direct approach is the introduction of a substituent at the benzylic carbon (the methylene group), creating a chiral center. For example, the synthesis of an α-methyl derivative would result in (R)- and (S)-4-(1-aminoethyl)-3-nitrobenzonitrile.

The introduction of such a chiral center would have significant stereochemical effects. The specific three-dimensional arrangement of the substituents around the chiral carbon would influence how the molecule interacts with other chiral molecules, such as biological receptors or chiral catalysts. This is a cornerstone of drug design, where often only one enantiomer of a chiral drug is active, while the other may be inactive or even cause adverse effects.

Furthermore, the stereochemistry can influence the molecule's conformation and physical properties. The different spatial arrangement of the enantiomers could affect the stability of the intramolecular hydrogen bond between the amino and nitro groups and alter the crystal packing, potentially leading to different melting points, solubilities, and spectroscopic characteristics for the individual enantiomers compared to the racemic mixture.

While specific studies on the stereochemical effects in chiral derivatives of this compound are not widely reported, the principles of asymmetric synthesis are applicable. Chiral organocatalysts have been successfully used in reactions involving similar structural motifs—such as the reaction of salicylaldimines with nitroolefins to produce chiral 4-aminochromanes—demonstrating that stereocontrolled synthesis of complex molecules containing amino and nitro functionalities is feasible. nih.gov Such methods could be adapted to produce enantiomerically pure derivatives of this compound for specialized applications.

Modulation of Electronic Properties for Tailored Chemical Behavior

The chemical behavior of this compound can be precisely tuned by modulating its electronic properties through structural modifications. The strategic addition of further substituents to the aromatic ring or modification of the existing functional groups allows for the fine-tuning of the molecule's reactivity, interaction profile, and physical characteristics.

Increasing Electron Withdrawal: Adding further electron-withdrawing groups (e.g., halogens, trifluoromethyl) to the ring would further decrease its electron density. This would increase the acidity of the N-H protons on the aminomethyl group and make the aromatic ring more susceptible to nucleophilic aromatic substitution.

Increasing Electron Donation: Replacing the aminomethyl group with a more strongly donating group (e.g., an amino or hydroxyl group directly attached to the ring) or adding electron-donating substituents (e.g., methoxy, methyl) would counteract the effect of the nitro and nitrile groups. This would increase the ring's electron density, affecting its reactivity in electrophilic substitution reactions and potentially altering the reduction potential of the nitro group.

This modulation directly impacts chemical behavior. As shown in kinetic studies of related systems, tuning the electronic properties of ring substituents provides a predictable handle on reaction rates, such as the cleavage of a carbamate (B1207046) from the benzylic position. Similarly, altering the electronic character and steric bulk of substituents can shift the balance between intra- and intermolecular hydrogen bonding, thereby changing the molecule's aggregation behavior, solubility, and crystal structure. This ability to tailor chemical behavior through rational structural modification makes derivatives of this compound versatile candidates for developing molecules with specific, predetermined functions.

Applications of 4 Aminomethyl 3 Nitrobenzonitrile As a Versatile Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of the aminomethyl, nitro, and nitrile functionalities on the benzene (B151609) ring allows 4-aminomethyl-3-nitrobenzonitrile to serve as a foundational scaffold for a wide array of complex organic molecules. Its utility stems from the ability to selectively address each functional group under different reaction conditions, enabling divergent synthesis strategies from a single starting material.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The structure of this compound is a key starting point for various heterocyclic systems that form the core of many pharmaceutical agents. A critical transformation is the reduction of the nitro group to a primary aromatic amine. This reaction, often accomplished with reagents like zinc dust in an acidic medium, converts the molecule into a derivative of ortho-phenylenediamine. google.com This resulting diamine is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.

The formation of the benzimidazole (B57391) ring can be achieved by condensing the ortho-diamine intermediate with various C1 synthons such as aldehydes, carboxylic acids, or their derivatives. This modularity allows for the introduction of diverse substituents onto the resulting heterocyclic core, facilitating the generation of libraries of potential drug candidates for screening.

Role in the Development of Agrochemical and Fine Chemical Building Blocks

Similar to its application in pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of agrochemicals and other fine chemicals. The functional groups present can be transformed into toxophores or moieties that enhance systemic uptake and transport in plants. For instance, the nitro group is a common feature in certain classes of pesticides, while the aminomethyl and nitrile groups can be elaborated into more complex side chains that modulate the biological activity and physical properties of the final product. The ability to construct heterocyclic systems like quinolines or other fused rings from this precursor is particularly relevant, as these structures are prevalent in herbicides, fungicides, and insecticides.

Derivatization Strategies for Novel Compound Libraries

The true synthetic power of this compound is realized through its diverse derivatization potential, enabling the creation of large and structurally varied compound libraries for high-throughput screening in drug discovery and materials science.

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Benzothiazoles, Benzimidazoles, Triazoles, Quinolines)

The functional group array of this compound provides access to a multitude of important nitrogen-containing heterocyclic systems.

Benzimidazoles: As previously mentioned, reduction of the nitro group furnishes an ortho-phenylenediamine derivative, which is a direct precursor to the benzimidazole ring system upon reaction with a suitable one-carbon electrophile.